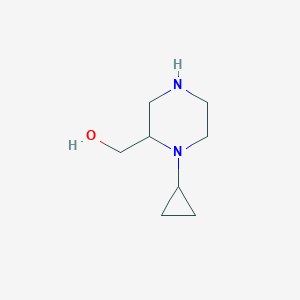
1-Cyclopropylpiperazine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpiperazine-2-methanol is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of a cyclopropyl group and a hydroxymethyl group attached to the piperazine ring makes this compound a unique and interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylpiperazine-2-methanol can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis . The compound is then purified and characterized using various analytical techniques such as FT-IR and FT-Raman spectroscopy .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylpiperazine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted piperazine derivatives .
Scientific Research Applications
1-Cyclopropylpiperazine-2-methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperazine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropylpiperazine-2-methanol can be compared with other similar compounds, such as:
1-Cyclopropylpiperazine: A derivative of piperazine with a cyclopropyl group attached to the nitrogen atom.
4-Cyclopropylpiperazine: Another piperazine derivative with a cyclopropyl group attached to the fourth position of the ring.
The uniqueness of this compound lies in the presence of both the cyclopropyl group and the hydroxymethyl group, which confer distinct chemical and biological properties to the compound .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(1-cyclopropylpiperazin-2-yl)methanol |
InChI |
InChI=1S/C8H16N2O/c11-6-8-5-9-3-4-10(8)7-1-2-7/h7-9,11H,1-6H2 |
InChI Key |
HCPBSQWUTUTSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCNCC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















